A Guide to the Structural Elucidaion of 1-Ethyl-1H-benzoimidazol-5-ylamine
A Guide to the Structural Elucidaion of 1-Ethyl-1H-benzoimidazol-5-ylamine
This guide provides an in-depth technical overview of the methodologies and analytical reasoning required for the comprehensive structure elucidation of 1-Ethyl-1H-benzoimidazol-5-ylamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures to explain the causal links behind experimental choices, ensuring a robust and self-validating analytical workflow. The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in various pharmacologically active compounds.[1][2] The structural integrity of any novel benzimidazole derivative, such as 1-Ethyl-1H-benzoimidazol-5-ylamine, is paramount to understanding its chemical behavior and biological activity.
Foundational Strategy: An Integrated Spectroscopic Approach
The definitive confirmation of a chemical structure is not reliant on a single technique but is rather the product of converging lines of evidence from multiple analytical methods. For a molecule like 1-Ethyl-1H-benzoimidazol-5-ylamine, a logical and efficient workflow is essential. This workflow is designed to first confirm the molecular mass and elemental composition, followed by a detailed mapping of the proton and carbon framework, and finally, where necessary, the absolute confirmation of its three-dimensional structure.
Caption: A typical workflow for small molecule structure elucidation.
Mass Spectrometry: Confirming the Molecular Blueprint
The initial and most critical step in the analysis of a newly synthesized compound is the confirmation of its molecular weight and, by extension, its elemental formula. High-Resolution Mass Spectrometry (HRMS) is the technique of choice for this purpose.
Experimental Protocol: HRMS Analysis
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Sample Preparation: A dilute solution of 1-Ethyl-1H-benzoimidazol-5-ylamine is prepared in a suitable solvent such as methanol or acetonitrile.
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Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
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Analysis: The sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
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Data Interpretation: The resulting spectrum is analyzed for the mass-to-charge ratio (m/z) of the most abundant ion, which is expected to correspond to the [M+H]⁺ species. The high mass accuracy of the instrument allows for the determination of the elemental formula.
Expected Data & Interpretation
For 1-Ethyl-1H-benzoimidazol-5-ylamine (C₉H₁₁N₃), the exact mass is 161.0953. The HRMS spectrum should exhibit a prominent ion corresponding to [M+H]⁺.
| Parameter | Expected Value |
| Molecular Formula | C₉H₁₁N₃ |
| Exact Mass | 161.0953 |
| [M+H]⁺ (m/z) | 162.1031 |
The observation of an ion at m/z 162.1031 with a mass accuracy within a few parts per million (ppm) provides strong evidence for the elemental composition of C₉H₁₁N₃, thereby validating the first crucial piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Framework
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, allowing for the assembly of the molecular structure piece by piece. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is necessary for an unambiguous assignment.
Caption: Structure of 1-Ethyl-1H-benzoimidazol-5-ylamine with atom numbering for NMR assignment.
3.1. ¹H NMR Spectroscopy: Mapping the Protons
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol: ¹H NMR
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Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.[3]
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Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
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Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆) & Interpretation
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.05 | s | 1H | H2 | The proton at the C2 position of the benzimidazole ring is a singlet and is typically downfield due to the electron-withdrawing nature of the adjacent nitrogen atoms. |
| ~7.35 | d | 1H | H7 | This proton is part of the aromatic system and is coupled to H6. |
| ~6.90 | d | 1H | H4 | This proton is a singlet in the aromatic region, ortho to the amino group. |
| ~6.70 | dd | 1H | H6 | This proton is coupled to both H7 and H4 (meta-coupling, if any, would be small). It is shifted upfield due to the electron-donating effect of the amino group. |
| ~5.10 | s (broad) | 2H | NH₂ | The protons of the primary amine often appear as a broad singlet and can exchange with trace water in the solvent. |
| ~4.20 | q | 2H | H8 (-CH₂-) | The methylene protons of the ethyl group are coupled to the methyl protons, resulting in a quartet. |
| ~1.40 | t | 3H | H9 (-CH₃) | The methyl protons of the ethyl group are coupled to the methylene protons, resulting in a triplet. |
3.2. ¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
Experimental Protocol: ¹³C NMR
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Sample Preparation: The same sample prepared for ¹H NMR can be used.
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Acquisition: A proton-decoupled ¹³C spectrum is acquired. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆) & Interpretation
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145.0 | C2 | The C2 carbon is significantly downfield due to its position between two nitrogen atoms. |
| ~142.0 | C5 | This carbon is attached to the nitrogen of the amino group. |
| ~138.0, ~134.0 | C7a, C3a | These are the quaternary carbons at the ring fusion. |
| ~118.0 | C7 | Aromatic CH carbon. |
| ~112.0 | C6 | Aromatic CH carbon, shielded by the amino group. |
| ~100.0 | C4 | Aromatic CH carbon, significantly shielded by the ortho amino group. |
| ~40.0 | C8 (-CH₂-) | The aliphatic methylene carbon. |
| ~15.0 | C9 (-CH₃) | The aliphatic methyl carbon. |
3.3. 2D NMR: Connecting the Dots
While 1D NMR provides a wealth of information, 2D NMR experiments are crucial for unambiguously connecting the protons and carbons.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign the carbon signals for all protonated carbons. For example, the proton at δ ~8.05 ppm will show a correlation to the carbon at δ ~145.0 ppm, confirming the H2/C2 assignment.
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HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structure elucidation as it shows correlations between protons and carbons that are two or three bonds away. These "long-range" correlations are critical for piecing together the molecular fragments.
Caption: Expected key HMBC correlations for 1-Ethyl-1H-benzoimidazol-5-ylamine.
Interpretation of Key HMBC Correlations:
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The correlation from the methyl protons (H9) to the methylene carbon (C8) confirms the ethyl group fragment.
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Crucially, correlations from the methylene protons (H8) to the benzimidazole carbons C2 and C7a establish the point of attachment of the ethyl group to the N1 position.
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Correlations from the H2 proton to the bridgehead carbons C7a and C3a confirm the imidazole ring structure.
X-ray Crystallography: The Definitive Structure
For absolute proof of structure, particularly the confirmation of the substitution pattern on the benzene ring, single-crystal X-ray diffraction is the gold standard.[4][5][6]
Experimental Protocol: X-ray Crystallography
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Crystal Growth: High-quality single crystals of the compound are grown, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
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Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
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Structure Solution and Refinement: The diffraction data are used to solve the crystal structure, revealing the precise spatial arrangement of every atom in the molecule.
Conclusion
The structural elucidation of 1-Ethyl-1H-benzoimidazol-5-ylamine is a systematic process that relies on the synergistic application of modern analytical techniques. HRMS confirms the elemental formula, while a suite of 1D and 2D NMR experiments allows for the complete and unambiguous assignment of the proton and carbon skeletons. Finally, single-crystal X-ray diffraction can provide the ultimate, definitive proof of the molecular structure. This integrated approach ensures the scientific integrity of the data and provides a high degree of confidence in the assigned structure, a critical requirement for any downstream application in research and development.
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